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Introduction

KL-11743 is a potent, orally bioavailable, and glucose-competitive inhibitor of the class |
glucose transporters (GLUTSs).[1][2][3] It demonstrates significant inhibitory activity against
GLUT1, GLUT2, GLUTS3, and GLUT4, thereby blocking glucose metabolism in cancer cells.[1]
[2] This uniqgue mechanism of action makes KL-11743 a valuable tool for investigating the role
of glucose metabolism in cancer and as a potential therapeutic agent, particularly in tumors
with specific metabolic vulnerabilities. These application notes provide detailed protocols and
guantitative data to guide the in vivo use of KL-11743 in preclinical research.

Mechanism of Action

KL-11743 competitively inhibits the class | glucose transporters, leading to a blockade of
glucose uptake and subsequent glycolysis.[1][2][4] This disruption of glucose metabolism
results in a rapid decrease in NADH pools and an accumulation of aspartate, indicating a
metabolic shift towards mitochondrial oxidative phosphorylation.[4][5] Notably, KL-11743
exhibits synthetic lethality when combined with the inhibition of mitochondrial metabolism,
either through chemical inhibitors of the electron transport chain or in cancer models with
genetic deficiencies in the tricarboxylic acid (TCA) cycle, such as succinate dehydrogenase A
(SDHA)-deficient tumors.[4][6][7] This targeted approach offers a promising therapeutic window
for specific cancer subtypes. Additionally, KL-11743 has been shown to induce disulfidptosis in
cancer cells by promoting the formation of disulfide bonds in actin cytoskeletal proteins.[1]
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Quantitative Data Summary

In Vitro Potency

Target IC50 (nM) Assay Conditions
GLUT1 115 TiterGlo assay[2]
GLUT2 137 TiterGlo assay[2]
GLUTS3 90 TiterGlo assay[2]
GLUT4 68 Not specified[1][3]

Glucose Consumption (HT-

228 24-hour treatment[6]
1080 cells)
Lactate Secretion (HT-1080

234 24-hour treatment[6]
cells)
2-Deoxyglucose (2DG) -

87 Not specified[6]
Transport (HT-1080 cells)
Glycolytic ATP Production
(oligomycin-treated HT-1080 127 Not specified[6]
cells)
HT-1080 Cell Growth 677 24-72 hour treatment[1]

In Vivo Pharmacokinetics
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Oral
. Administrat Dose . o Half-life
Species . Bioavailabil tmax (h)
ion (mglkg) ) (t1/2) (h)
ity (F)
1.45-4.75[1]
Mouse p.o. 10-100 15-30%(6] 2-3[6] 6]
Maintained
. inhibitory
Mouse i.p. 100
levels for
24h[1]
2.04-5.38[1]
Rat p.o. 10-300 15-30%[6] 2-3[6]

[6]

Signaling and Metabolic Pathways

Extracellular Space

Click to download full resolution via product page

Experimental Protocols
Formulation and Administration

KL-11743 can be formulated for oral (p.0.) or intraperitoneal (i.p.) administration. Due to its
hydrophobic nature, a vehicle suitable for solubilizing the compound is required.

Oral Gavage Formulation: A common vehicle for oral administration in rodents is a suspension
in corn oil.

e Weigh the required amount of KL-11743 powder.

e Prepare a stock solution in DMSO (e.g., 100 mg/mL).[2]
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e For a final dosing solution, add 50 pL of the 100 mg/mL DMSO stock to 950 uL of corn oil to
achieve a 5 mg/mL solution.[2]

» Vortex thoroughly to ensure a uniform suspension.
e The mixed solution should be used immediately.[2]

Intraperitoneal Injection Formulation: A vehicle containing PEG300, Tween80, and water can be
used for i.p. injections.

Prepare a stock solution of KL-11743 in DMSO (e.g., 100 mg/mL).[2]

To prepare 1 mL of dosing solution, add 50 pL of the 100 mg/mL DMSO stock to 400 pL of
PEG300 and mix until clear.[2]

Add 50 pL of Tween80 to the mixture and mix until clear.[2]

Add 500 pL of sterile ddH20 to bring the final volume to 1 mL.[2]

The mixed solution should be used immediately.[2]

In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a general procedure for assessing the anti-tumor efficacy of KL-11743 in
a subcutaneous xenograft model. This is particularly relevant for tumors with known metabolic
vulnerabilities, such as those with mutations in TCA cycle enzymes (e.g., SDHA-deficient).[4][7]

Materials:

Immunocompromised mice (e.g., NOD/SCID or nude mice)

Cancer cell line of interest (e.g., KEAP1 mutant or SDHA-deficient)

Matrigel (optional, for improved tumor take-rate)

KL-11743

Dosing vehicle
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o Calipers for tumor measurement
o Sterile syringes and needles
Procedure:
e Cell Culture and Implantation:
o Culture cancer cells to ~80% confluency.

o Harvest and resuspend cells in sterile PBS or media, optionally mixed with Matrigel at a
1:1 ratio.

o Subcutaneously inject 1-10 x 10° cells into the flank of each mouse.
e Tumor Growth and Randomization:

o Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated
using the formula: (Length x Width2)/2.

o When tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment
and control groups.

e Drug Administration:

o Administer KL-11743 or vehicle control to the respective groups via the chosen route (p.o.
or i.p.). A typical dosing regimen could be 30-100 mg/kg once daily.[1]

e Monitoring:
o Measure tumor volume and body weight 2-3 times per week.

o Observe mice for any signs of toxicity. A 14-day toxicology study in rats noted a dose-
dependent decrease in the size of the testis/epididymis and potential for increased
erythrocyte turnover.[6]

e Endpoint:
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o Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the
control group reach a specified size.

o At the end of the study, euthanize mice and excise tumors for further analysis (e.g.,
histopathology, biomarker analysis).
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Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the impact of KL-11743 on systemic glucose metabolism.

Materials:

Mice (e.g., C57BL/6)

KL-11743

Dosing vehicle

Glucose solution (e.g., 20% w/v in water)

Glucometer and test strips

Procedure:

Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
o Baseline Glucose: Measure baseline blood glucose from the tail vein.

e Drug Administration: Administer a single oral dose of KL-11743 (e.g., 30 or 100 mg/kg) or
vehicle.[1][6]

¢ Glucose Challenge: After a set time post-drug administration (e.g., 30-60 minutes),
administer an oral gavage of glucose (e.g., 2 g/kg body weight).

e Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose
challenge (e.g., 15, 30, 60, 90, and 120 minutes).

» Data Analysis: Plot blood glucose levels over time and calculate the area under the curve
(AUC) to quantify glucose tolerance. KL-11743 has been shown to significantly elevate
blood glucose levels and delay glucose clearance in mice.[1][6]

Safety and Toxicology

In a 14-day toxicology study in male Sprague-Dawley rats, KL-11743 was generally well-
tolerated.[6] However, some dose-dependent effects were observed, including a decrease in
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the size of the testis and epididymis with disruption of normal tissue morphology.[6] Additionally,
some doses were associated with increased circulating bilirubin and a slight decrease in
hematocrit, suggesting a potential for increased erythrocyte turnover.[6] Importantly, brain
exposure to KL-11743 is limited.[6] Researchers should monitor for these potential toxicities in
their studies.

Storage and Stability

KL-11743 powder should be stored at -20°C for up to 3 years.[5] Stock solutions in a solvent
can be stored at -80°C for up to 1 year.[5] It is recommended to use freshly prepared dosing
solutions for in vivo experiments.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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